Fluconazole Glucuronide

Übersicht

Beschreibung

Fluconazole Glucuronide is a metabolite of fluconazole, a widely used antifungal medication. Fluconazole itself is known for its efficacy in treating various fungal infections by inhibiting the synthesis of fungal cell membranes. The glucuronide form is produced through the process of glucuronidation, a major metabolic pathway that facilitates the detoxification and elimination of many xenobiotics and endogenous compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluconazole Glucuronide involves the conjugation of fluconazole with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT, which facilitates the transfer of the glucuronic acid moiety to fluconazole .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the use of recombinant UGT enzymes. These enzymes are expressed in microbial systems such as Escherichia coli or yeast, which are then used to catalyze the glucuronidation reaction on a large scale. The process is optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Fluconazole Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by the enzyme β-glucuronidase, releasing the parent fluconazole molecule. This reaction is significant in the context of drug metabolism and excretion .

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase and occurs under physiological conditions. The reaction can be studied in vitro using liver microsomes or other biological matrices that contain the enzyme .

Major Products Formed: The major product formed from the hydrolysis of this compound is fluconazole itself. This reaction is crucial for the recycling and reactivation of the parent drug within the body .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Interactions

Fluconazole is an antifungal agent widely used in treating various fungal infections. Its metabolism involves glucuronidation, primarily mediated by UDP-glucuronosyltransferase enzymes (UGTs). Understanding the glucuronidation of fluconazole is crucial for predicting drug interactions, particularly with other medications that undergo similar metabolic pathways.

Inhibition of UGTs

Fluconazole has been identified as a selective inhibitor of UGT2B7, which plays a significant role in the metabolism of many drugs. A study demonstrated that fluconazole competitively inhibited the glucuronidation of zidovudine (AZT), leading to a marked increase in AZT plasma concentrations due to decreased clearance . The inhibition was quantified using kinetic constants, showing a reduction in AZT clearance by approximately 47.1% when fluconazole was coadministered .

| Drug | UGT Involved | Effect of Fluconazole |

|---|---|---|

| Zidovudine | UGT2B7 | Decreased clearance by 47.1% |

| Codeine | UGT2B7 | Inhibition observed (IC50 = 2500 µM) |

| Other opioids | Various UGTs | Potential for increased plasma levels |

This inhibition can lead to significant clinical consequences, necessitating careful monitoring when fluconazole is prescribed alongside other medications metabolized by UGTs.

Therapeutic Implications

The glucuronidation pathway of fluconazole has implications for its therapeutic efficacy and safety profile. By understanding how fluconazole glucuronide interacts with other drugs, clinicians can better manage treatment regimens for patients with complex medication needs.

Case Study: Fixed Drug Eruption

A clinical case highlighted a fixed drug eruption associated with fluconazole use in a patient treated for recurrent vaginal candidiasis. The patient developed well-demarcated erythematous plaques after taking fluconazole, indicating a hypersensitivity reaction . This case underscores the importance of recognizing adverse drug reactions and the role of metabolic pathways in individual responses to medications.

Research Findings and Insights

Recent studies have focused on elucidating the metabolic pathways involving this compound. Research indicates that variations in UGT activity among individuals can lead to differences in drug metabolism and efficacy. For instance, genetic polymorphisms affecting UGT function may influence how patients respond to fluconazole treatment .

Novel Predictive Methods

Innovative methods combining in silico and in vitro approaches have been developed to predict human clearance rates for drugs like fluconazole. These methods aim to optimize drug development processes by providing insights into potential drug-drug interactions early in the development phase .

Wirkmechanismus

The mechanism of action of Fluconazole Glucuronide is primarily related to its role as a metabolite of fluconazole. Fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

This compound itself does not exhibit antifungal activity but serves as a means of detoxifying and eliminating fluconazole from the body. The glucuronidation process enhances the solubility of fluconazole, facilitating its excretion via the kidneys .

Vergleich Mit ähnlichen Verbindungen

Ketoconazole Glucuronide: Another glucuronide metabolite of an antifungal drug, ketoconazole. It shares similar metabolic pathways but differs in its chemical structure and pharmacokinetic properties.

Itraconazole Glucuronide: A metabolite of itraconazole, another triazole antifungal. .

Uniqueness: Fluconazole Glucuronide is unique due to the specific enzyme (UGT) involved in its formation and its role in the metabolism of fluconazole. Unlike other antifungal glucuronides, this compound is predominantly excreted unchanged in the urine, reflecting the high renal clearance of fluconazole .

Biologische Aktivität

Fluconazole glucuronide is a metabolite of fluconazole, an antifungal agent widely used in clinical settings. Understanding the biological activity of this compound is crucial for assessing its pharmacokinetic properties, potential drug interactions, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, inhibition effects on UDP-glucuronosyltransferases (UGTs), and implications in drug-drug interactions.

Metabolism and Formation

Fluconazole is primarily metabolized in the liver, where it undergoes glucuronidation, a process facilitated by UGT enzymes. The principal enzyme involved in the glucuronidation of fluconazole is UGT2B7. This metabolic pathway results in the formation of this compound, which is considered an inactive metabolite. The kinetics of this reaction can be influenced by various factors including the presence of other drugs that may inhibit UGT activity.

Table 1: Key Enzymes Involved in Fluconazole Metabolism

| Enzyme | Role in Metabolism | Inhibition Potential |

|---|---|---|

| UGT2B7 | Major enzyme for AZT glucuronidation | Selective inhibitor by fluconazole |

| UGT2B4 | Minor role in drug metabolism | Less affected by fluconazole |

Inhibition of Glucuronidation

Fluconazole has been shown to inhibit the glucuronidation of various substrates, including zidovudine (AZT). Studies indicate that fluconazole can significantly decrease the formation of AZT glucuronide (GAZT) through competitive inhibition of UGT2B7. This inhibition can lead to increased plasma concentrations of AZT, potentially enhancing its therapeutic effects but also raising concerns about toxicity.

Key Findings from Research Studies

- Inhibition Kinetics : Fluconazole demonstrated concentration-dependent inhibition of AZT glucuronidation with values indicating substantial interaction potential. For example, studies have reported values ranging from 202 µM for fluconazole affecting UGT2B7 activity .

- Clinical Implications : Clinical studies have shown that co-administration of fluconazole can increase the area under the curve (AUC) for AZT significantly, suggesting that monitoring and potential dose adjustments may be necessary when these drugs are used together .

Case Studies and Clinical Observations

Several clinical observations highlight the impact of fluconazole on drug metabolism:

- Study on HIV Patients : A study involving HIV-infected patients receiving 400 mg/day of fluconazole showed a 47% decrease in AZT clearance due to inhibited glucuronidation, leading to a 1.92-fold increase in AUC .

- Polypharmacy Concerns : The interaction between fluconazole and other medications metabolized via UGT pathways (e.g., methadone) raises concerns about polypharmacy and necessitates careful management to avoid adverse effects .

Eigenschaften

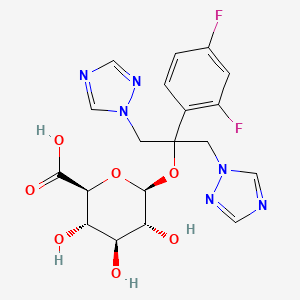

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)/t13-,14-,15+,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQIGLSHRFZUJD-RPUYLAQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747791 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136134-23-1 | |

| Record name | Fluconazole glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136134231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCONAZOLE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH0107L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.